4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene
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Overview
Description
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a difluoroethyl group, a fluoro substituent, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene typically involves the introduction of the difluoroethyl group onto a pre-functionalized benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 4-fluoro-2-nitrobenzene, reacts with a difluoroethylating agent under basic conditions. The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the difluoroethylation reaction, ensuring high selectivity and conversion rates.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the nitro group, which can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the difluoroethyl group can be oxidized under specific conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH_4).
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Catalysts: Palladium or nickel complexes for coupling reactions.
Major Products:
Aminated Derivatives: Reduction of the nitro group yields 4-(1,1-difluoroethyl)-1-fluoro-2-aminobenzene.
Coupled Products: Various biaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds like 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene are studied for their potential as enzyme inhibitors or receptor modulators due to the unique electronic properties conferred by the fluorine atoms.
Industry: In materials science, this compound can be used in the development of advanced polymers and coatings that benefit from the stability and reactivity of the difluoroethyl group.
Mechanism of Action
The biological activity of 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene is primarily influenced by its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing the compound to bind effectively to active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-(1,1-Difluoroethyl)-2-nitrobenzene: Lacks the fluoro substituent, which can alter its reactivity and biological activity.
4-Fluoro-2-nitrobenzene: Lacks the difluoroethyl group, resulting in different chemical and physical properties.
4-(1,1-Difluoroethyl)-1-nitrobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: The presence of both the difluoroethyl and fluoro groups in 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene imparts unique electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications in scientific research.
Properties
CAS No. |
2680532-23-2 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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